ethyl 2-{[N-(2-hydroxyethyl)-beta-alanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-{[N-(2-hydroxyethyl)-beta-alanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound featuring a tetrahydrobenzothiophene core substituted with an ethyl carboxylate group at position 3 and a modified amino-beta-alanyl moiety at position 2. The molecule integrates a bicyclic thiophene framework with hydrophilic substituents (e.g., hydroxyethyl and beta-alanyl groups), making it structurally distinct from simpler benzothiophene derivatives.
Properties
IUPAC Name |
ethyl 2-[3-(2-hydroxyethylamino)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-2-22-16(21)14-11-5-3-4-6-12(11)23-15(14)18-13(20)7-8-17-9-10-19/h17,19H,2-10H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXJMZBUCCYTSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{[N-(2-hydroxyethyl)-beta-alanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound features a benzothiophene core fused with a cyclohexane structure, which is characteristic of many biologically active heterocycles. The molecular formula is with a molecular weight of approximately 340.44 g/mol . Key structural characteristics include:
| Property | Value |
|---|---|
| Molecular Weight | 340.44 g/mol |
| Molecular Formula | C16H24N2O4S |
| LogP | 1.018 |
| Polar Surface Area | 72.23 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 3 |
Synthesis
The synthesis of this compound typically involves the Gewald reaction , which combines sulfur, cyclohexanone, and ethyl cyanoacetate to form the core structure. Subsequent modifications introduce the beta-alanine moiety through standard peptide coupling techniques.
Analgesic Properties
Research indicates that derivatives of tetrahydrobenzothiophene compounds exhibit significant analgesic activity . A study utilizing the "hot plate" method on outbred white mice demonstrated that certain derivatives possess analgesic effects exceeding those of standard analgesics like metamizole . This suggests that this compound may similarly exhibit pain-relieving properties.
Antimicrobial and Anti-inflammatory Effects
The compound has been explored for its antimicrobial and anti-inflammatory properties. Previous studies have indicated that related compounds within this class can inhibit microbial growth and modulate inflammatory pathways. The presence of functional groups such as the carboxylate group at position 3 enhances its reactivity and potential biological activity against various pathogens.
While the exact mechanism of action for this compound remains to be fully elucidated, it is believed to interact with specific enzymes or receptors involved in inflammatory responses or microbial resistance mechanisms. Further studies are necessary to clarify these interactions and their implications for therapeutic applications.
Case Studies and Research Findings
-
Case Study on Analgesic Activity :
- Objective : Evaluate analgesic effects in animal models.
- Method : Hot plate test on male and female mice.
- Findings : Compounds showed significant pain relief compared to control groups.
-
Antimicrobial Activity Evaluation :
- Objective : Assess the efficacy against common pathogens.
- Method : In vitro assays against bacterial strains.
- Findings : Notable inhibition of microbial growth was observed.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C16H24N2O4S
- Molecular Weight : 340.44 g/mol
- Structure : The compound features a benzothiophene core, which is integral to its biological activity and reactivity.
Biological Activities
Preliminary studies suggest that this compound exhibits a range of biological activities:
- Analgesic Properties : Similar compounds have been evaluated for their analgesic effects. For instance, derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid have shown significant analgesic activity exceeding that of standard analgesics like metamizole .
- Antimicrobial Activity : The structural features of ethyl 2-{[N-(2-hydroxyethyl)-beta-alanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may contribute to its potential as an antimicrobial agent. Studies on related compounds indicate promising results against various pathogens.
- Potential Anti-cancer Activity : The unique structure may also allow for interactions with biological targets involved in cancer progression. Research into similar benzothiophene derivatives has indicated potential anti-cancer properties through various mechanisms.
Case Studies and Research Findings
Recent research highlights various applications and studies related to this compound:
- Analgesic Activity Evaluation :
-
Synthesis and Antimicrobial Evaluation :
- Another study focused on synthesizing novel derivatives from the benzothiophene scaffold and evaluating their antimicrobial properties. The findings suggested that modifications to the core structure can enhance efficacy against specific bacterial strains.
-
Mechanistic Studies :
- Interaction studies have been conducted to elucidate how this compound interacts with cellular targets. These studies are crucial for understanding its therapeutic potential and guiding future modifications for improved efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The tetrahydrobenzothiophene-3-carboxylate scaffold is a common motif in medicinal chemistry. Key structural variations among analogs include:
- Amino substituents: The target compound’s N-(2-hydroxyethyl)-beta-alanyl group contrasts with simpler aromatic or aliphatic substituents in analogs (e.g., 4-chlorophenylcarbamoyl or methoxyphenyl groups) .
Physicochemical Properties
- Molecular weight and polarity: The target compound’s molecular weight (~400–450 g/mol) and polar substituents (hydroxyethyl, carboxylate) contrast with less polar analogs like Ethyl 2-[(3-propoxybenzoyl)amino]-tetrahydrobenzothiophene-3-carboxylate (MW 387.49) .
- Stability : Saturated tetrahydro rings improve stability against oxidation compared to aromatic benzothiophenes .
Preparation Methods
Gewald Reaction Mechanism
Cyclohexanone reacts with ethyl cyanoacetate in the presence of elemental sulfur and a base (e.g., morpholine) to form ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. The reaction proceeds via:
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Knoevenagel condensation : Cyclohexanone and ethyl cyanoacetate form an α,β-unsaturated nitrile.
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Cyclization : Sulfur incorporation generates the thiophene ring.
Reaction Conditions :
| Component | Quantity | Role |
|---|---|---|
| Cyclohexanone | 1.0 equiv | Ketone substrate |
| Ethyl cyanoacetate | 1.2 equiv | Cyano donor |
| Sulfur | 1.5 equiv | Ring-forming agent |
| Morpholine | Catalyst | Base |
| Ethanol | Solvent | Reflux at 80°C |
The product, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is isolated as a yellow crystalline solid with a melting point of 115°C.
The introduction of the N-(2-hydroxyethyl)-beta-alanyl side chain requires coupling the primary amine of the tetrahydrobenzothiophene core with a protected beta-alanine derivative.
Beta-Alanyl Precursor Preparation
Beta-alanine is modified by:
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Hydroxyl protection : The 2-hydroxyethyl group is introduced via alkylation of beta-alanine’s amine using 2-bromoethanol.
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Carboxyl activation : The carboxylic acid is converted to an active ester (e.g., N-hydroxysuccinimide ester) for coupling.
Protection Strategy :
-
Tert-butyldimethylsilyl (TBDMS) ether : Used to protect the hydroxyl group during coupling.
Coupling Reaction
The coupling employs EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF:
Reaction Scheme :
Conditions :
-
Temperature: 0–5°C → room temperature, 12–24 hours.
-
Workup: Extraction with ethyl acetate, washing with NaHCO₃ and brine.
Deprotection and Esterification
Hydroxyl Group Deprotection
The TBDMS group is removed using tetra-n-butylammonium fluoride (TBAF) in THF:
Esterification
The ethyl ester at position 3 is introduced either:
-
Post-synthesis : Transesterification with ethanol and HCl catalyst.
Optimization Note : Direct esterification during the Gewald reaction avoids additional steps, yielding 85–90% purity.
Purification and Characterization
Chromatographic Purification
Crude product is purified via reverse-phase HPLC using a Newcrom R1 column (acetonitrile/water with 0.1% phosphoric acid).
HPLC Conditions :
| Parameter | Value |
|---|---|
| Column | Newcrom R1, 250 × 4.6 mm |
| Mobile phase | 60:40 MeCN/H₂O + 0.1% H₃PO₄ |
| Flow rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Spectroscopic Characterization
-
NMR : Confirms substitution pattern and deprotection.
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MS (ESI+) : m/z 381.2 [M+H]⁺, consistent with molecular formula C₁₇H₂₄N₂O₄S.
Alternative Synthetic Routes
Solid-Phase Synthesis
A patent (US7977488B2) describes a resin-bound approach using Wang resin to anchor the tetrahydrobenzothiophene core, enabling iterative coupling and deprotection.
Advantages :
-
Higher yields (90–95%) for small-scale synthesis.
-
Simplified purification via filtration.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic and crystallographic methods for characterizing the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the connectivity of the tetrahydrobenzothiophene core, the ethyl ester group, and the N-(2-hydroxyethyl)-β-alanyl side chain. Pay attention to coupling patterns in the aromatic region for the benzothiophene moiety and the NH proton signals for hydrogen bonding analysis.
- X-ray Crystallography : For unambiguous structural confirmation, employ single-crystal X-ray diffraction. Use SHELXS-97 for structure solution and SHELXL-97 for refinement, as these programs are robust for small-molecule crystallography . Molecular graphics software like ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks .
Q. How can synthetic impurities or byproducts be identified during the preparation of this compound?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (λ ~254 nm) to monitor reaction progress and isolate impurities. Compare retention times with standards.
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) can detect low-abundance byproducts. For example, incomplete esterification or side-chain hydrolysis products may appear as distinct m/z peaks.
Advanced Research Questions
Q. How can conformational flexibility in the tetrahydrobenzothiophene ring impact biological activity, and what computational methods are suitable for analyzing this?
- Methodological Answer :
- Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify non-planarity in the tetrahydrobenzothiophene ring using crystallographic data . Compare puckering amplitudes (θ) and phases (φ) across derivatives to correlate with activity.
- Molecular Dynamics (MD) Simulations : Perform MD simulations (e.g., using GROMACS or AMBER) to model ring flexibility in solvated environments. Free energy landscapes can reveal dominant conformers that interact with biological targets.
Q. What experimental strategies resolve contradictions between spectroscopic data and computational predictions for substituent effects?
- Methodological Answer :
- Hybrid DFT-NMR Approach : Use density functional theory (DFT) to calculate - and -NMR chemical shifts (e.g., B3LYP/6-311++G** basis set). Discrepancies between experimental and theoretical shifts may indicate unaccounted solvent effects or proton exchange processes.
- Variable-Temperature NMR : If dynamic effects (e.g., hindered rotation of the β-alanyl group) cause signal broadening, acquire spectra at higher temperatures (e.g., 50–80°C) to coalesce split signals and extract kinetic parameters.
Q. How can the β-alanyl side chain’s hydrogen-bonding propensity be exploited in supramolecular assembly or co-crystal engineering?
- Methodological Answer :
- Co-Crystallization Screens : Screen with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids, pyridines) using high-throughput crystallization robots. Analyze packing motifs via Mercury (CCDC) to identify persistent synthons.
- Thermogravimetric Analysis (TGA) : Assess thermal stability of co-crystals and correlate with hydrogen-bond strength.
Q. What in vitro assays are appropriate for evaluating the compound’s antioxidant or anti-inflammatory potential, and how should controls be designed?
- Methodological Answer :
- DPPH Radical Scavenging Assay : Compare IC values against ascorbic acid. Ensure solvent controls (e.g., DMSO) are included to rule out interference.
- NF-κB Inhibition Assay : Use LPS-stimulated RAW 264.7 macrophages to measure suppression of pro-inflammatory cytokines (e.g., IL-6, TNF-α). Include a positive control (e.g., dexamethasone) and validate via Western blot for p65 nuclear translocation.
Methodological Challenges and Solutions
Q. How to optimize reaction conditions for introducing the N-(2-hydroxyethyl)-β-alanyl moiety while minimizing racemization?
- Methodological Answer :
- Coupling Reagents : Use carbodiimides (e.g., EDC/HOBt) under mild conditions (0–4°C) to activate the carboxylic acid of β-alanine. Monitor enantiomeric purity via chiral HPLC.
- Protection/Deprotection Strategies : Temporarily protect the hydroxyl group in the 2-hydroxyethyl substituent with tert-butyldimethylsilyl (TBDMS) ether to prevent side reactions during amide bond formation.
Q. What green chemistry approaches can reduce waste in multi-step syntheses of this compound?
- Methodological Answer :
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for extraction steps due to its lower toxicity and higher recyclability.
- Catalytic Methods : Employ immobilized lipases for esterification steps to avoid heavy-metal catalysts.
Data Presentation Guidelines
- Crystallographic Tables : Include fractional coordinates, anisotropic displacement parameters, and hydrogen-bond geometries (distance/angle) in CIF format .
- Spectroscopic Data : Report NMR chemical shifts (δ in ppm), coupling constants (J in Hz), and integration ratios in supplementary materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
